N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide
Description
Properties
Molecular Formula |
C22H20N6O2 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide |
InChI |
InChI=1S/C22H20N6O2/c1-14-10-23-22(30)19-9-16-7-8-18(26-20(16)28(14)19)21(29)25-17-11-24-27(13-17)12-15-5-3-2-4-6-15/h2-9,11,13-14H,10,12H2,1H3,(H,23,30)(H,25,29) |
InChI Key |
GRKDQSJJVVIXFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)C2=CC3=C(N12)N=C(C=C3)C(=O)NC4=CN(N=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of acetoacetic acid N-aryl (N,N-diethyl)amides with salicylaldehyde and thiourea in ethanol, using a sodium-bisulfate catalyst . The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often require controlled temperatures and specific solvents to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. A study highlighted that certain triazine derivatives demonstrated cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values below 100 μM . The mechanism involves inducing apoptosis in cancer cells, which is crucial for developing effective cancer therapies.
Inhibition of Kinases
The compound has been identified as a potential inhibitor of p90 ribosomal S6 kinase (RSK), which plays a role in cell proliferation and survival pathways in cancer . This inhibition could lead to new therapeutic strategies for treating various malignancies.
Immunomodulatory Effects
The compound has shown immunomodulatory effects, making it a candidate for further exploration in treatments that require modulation of the immune response . This aspect is particularly relevant in diseases where the immune system plays a pivotal role.
Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant for managing inflammatory conditions . The ability to inhibit enzymes involved in inflammatory pathways could lead to novel anti-inflammatory drugs.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated cytotoxicity against cancer cell lines | Significant cytotoxic effects observed; apoptosis induction confirmed |
| Inhibition of RSK | Investigated kinase inhibition potential | Identified as a potent RSK inhibitor; implications for cancer therapy |
| Immunomodulatory Effects | Assessed immune response modulation | Demonstrated potential to modulate immune responses effectively |
Mechanism of Action
The mechanism by which N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is believed to be due to its ability to inhibit certain enzymes involved in the inflammatory process . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized into two broad classes: tricyclic nitrogen-containing systems and heterocyclic carboxamide derivatives . Below is a comparative analysis:
Tricyclic Nitrogen-Containing Compounds
- Example : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .
- Structural Differences : While the target compound has a triazatricyclo core, this analog features a bicyclic β-lactam system fused with thiadiazole and tetrazole groups.
- Functional Implications : The β-lactam system in the analog is associated with antibacterial activity, whereas the tricyclic triazatricyclo core may favor kinase or protease inhibition due to increased rigidity and nitrogen density .
Heterocyclic Carboxamide Derivatives
- Example : Alkyltrimethylammonium compounds (e.g., BAC-C12).
- Structural Differences : BAC-C12 is a quaternary ammonium surfactant with a linear alkyl chain and a benzyl group, lacking the tricyclic nitrogen framework .
- Functional Implications : BAC-C12’s surfactant properties (CMC ~3.7–8.3 mM) contrast with the target compound’s likely therapeutic profile, underscoring how nitrogen-rich tricyclic systems reduce micelle formation but enhance target binding .
Data Tables: Structural and Functional Comparisons
Research Findings and Mechanistic Insights
- Solubility and Stability : The tricyclic nitrogen framework likely reduces aqueous solubility compared to linear surfactants like BAC-C12 but enhances metabolic stability .
- Biological Target Affinity : The pyrazole carboxamide moiety may mimic ATP-binding motifs in kinases, a feature absent in β-lactam antibiotics, which target penicillin-binding proteins .
- Synthetic Challenges : The compound’s tricyclic system demands multi-step synthesis, whereas β-lactam analogs benefit from established cephalosporin synthesis protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
